molecular formula C11H12N4 B2392553 6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine CAS No. 2309709-21-3

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine

Cat. No.: B2392553
CAS No.: 2309709-21-3
M. Wt: 200.245
InChI Key: WGCJNYYVGMRESF-UHFFFAOYSA-N
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Description

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. Compounds containing pyrimidine moieties are known for their wide range of pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyrimidine with 2-chloro-5-methylpyridine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyridine ring .

Scientific Research Applications

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyridine and pyrimidine rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8-3-4-10(12-6-8)15-11-5-9(2)13-7-14-11/h3-7H,1-2H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCJNYYVGMRESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC=NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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